molecular formula C16H17N5O2 B13370572 4-Amino-6-(4-methoxyphenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile

4-Amino-6-(4-methoxyphenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile

Katalognummer: B13370572
Molekulargewicht: 311.34 g/mol
InChI-Schlüssel: VRCTWCKRSTZKIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-(4-methoxyphenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes an amino group, a methoxyphenyl group, a morpholinyl group, and a pyrimidinecarbonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-methoxyphenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Morpholinyl Group: The morpholinyl group is typically added through a substitution reaction involving a suitable morpholine derivative.

    Final Amination: The amino group is introduced in the final step through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-(4-methoxyphenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-(4-methoxyphenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Amino-6-(4-methoxyphenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-6-(4-methoxyphenyl)-2-(4-piperidinyl)-5-pyrimidinecarbonitrile
  • 4-Amino-6-(4-methoxyphenyl)-2-(4-pyrrolidinyl)-5-pyrimidinecarbonitrile

Uniqueness

4-Amino-6-(4-methoxyphenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H17N5O2

Molekulargewicht

311.34 g/mol

IUPAC-Name

4-amino-6-(4-methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C16H17N5O2/c1-22-12-4-2-11(3-5-12)14-13(10-17)15(18)20-16(19-14)21-6-8-23-9-7-21/h2-5H,6-9H2,1H3,(H2,18,19,20)

InChI-Schlüssel

VRCTWCKRSTZKIY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N3CCOCC3)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.